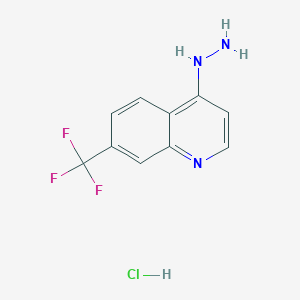
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride
Cat. No. B3021492
Key on ui cas rn:
88164-54-9
M. Wt: 263.65 g/mol
InChI Key: ZKBKPDSQOGAGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04407803
Procedure details


A mixture of 4-chloro-7-trifluoromethylquinoline (21.95 g.) in ethanol (100 ml.) and hydrazine hydrate (60 g.) was refluxed overnight. The solvent and the excess of reagent were removed in vacuo to give 4-hydrazino-7-trifluoromethylquinoline hydrochloride.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.O.[NH2:17][NH2:18]>C(O)C>[ClH:1].[NH:17]([C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1)[NH2:18] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.95 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent and the excess of reagent were removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N(N)C1=CC=NC2=CC(=CC=C12)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
